

Application Notes: Preparing GSK805 for Oral Gavage In Vivo

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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

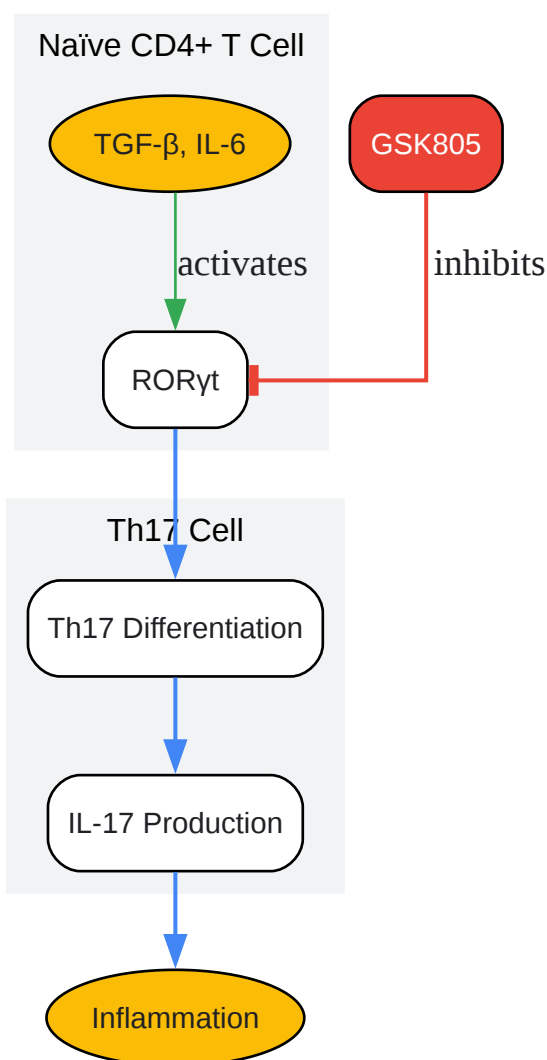
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Introduction

GSK805 is a potent, orally bioavailable, and CNS-penetrant inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORyt).[1][2][3] RORyt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases.[1][4] By inhibiting RORyt, **GSK805** effectively suppresses Th17 cell responses, including the production of pro-inflammatory cytokines like IL-17.[1][4] This makes **GSK805** a valuable tool for in vivo research in immunology and autoimmune disease models, such as experimental autoimmune encephalomyelitis (EAE).[1][5] These application notes provide a detailed protocol for the preparation of **GSK805** for oral gavage administration in a research setting, ensuring consistent and effective delivery for preclinical studies.

Mechanism of Action: RORyt Signaling Pathway

GSK805 directly interacts with the ligand-binding domain of the RORyt transcription factor.[4] This interaction blocks the transcriptional activity of RORyt, thereby inhibiting the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and subsequent production of inflammatory cytokines.



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Caption: **GSK805** inhibits the ROR γ t-mediated Th17 signaling pathway.

Quantitative Data Summary

The following tables summarize the solubility and reported in vivo formulations for **GSK805**.

Table 1: Solubility of **GSK805**

Solvent/System	Concentration	Reference
DMSO	≥ 100 mg/mL	[1] [2] [3]
Ethanol	50 mg/mL	[3]
DMF	3 mg/mL	[5]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[5]

| Water | Insoluble |[\[3\]](#) |

Table 2: In Vivo Formulation and Dosing of **GSK805**

Vehicle Composition	Achieved Concentration	Species	Dose	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (Clear Solution)	Mouse	10 mg/kg (once daily)	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	10 mg/mL (Suspension)	Mouse	30 mg/kg (once daily)	[2]

| DMSO in Corn Oil | Not specified | Mouse | 10 mg/kg/day |[\[6\]](#) |

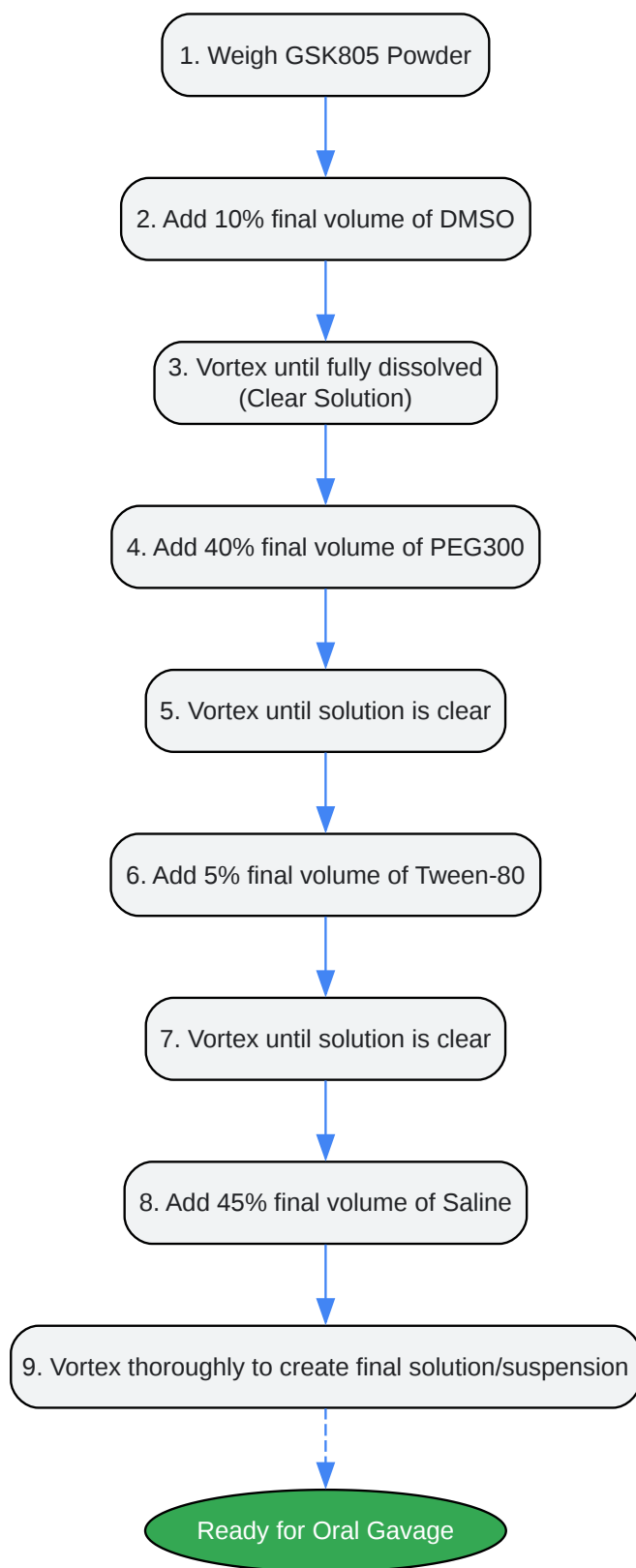
Experimental Protocols

Protocol 1: Preparation of **GSK805** Formulation for Oral Gavage

This protocol describes the preparation of a commonly used vehicle for **GSK805**, resulting in a clear solution or a fine suspension suitable for oral gavage in mice.[\[1\]](#)[\[2\]](#)[\[7\]](#) The sequential addition of solvents is critical for achieving a stable formulation.

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Analytical balance



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Caption: Workflow for preparing a **GSK805** oral gavage formulation.

Procedure:

- **Calculate Required Amounts:** Determine the total volume of the formulation needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg).
- **Weigh **GSK805**:** Accurately weigh the required amount of **GSK805** powder and place it in a sterile tube.
- **Initial Dissolution in DMSO:** Add the first solvent, DMSO, to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex thoroughly until the **GSK805** powder is completely dissolved and the solution is clear.[\[1\]](#)
- **Add PEG300:** Add PEG300 to constitute 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Vortex the mixture until the solution is clear.[\[1\]](#)
- **Add Tween-80:** Add Tween-80 to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex again until the solution is clear.[\[1\]](#)
- **Final Dilution with Saline:** Add sterile saline to make up the remaining 45% of the final volume (e.g., 450 µL for a 1 mL final volume).[\[1\]](#)
- **Final Mixing:** Vortex the tube vigorously to ensure a homogenous clear solution or a uniform suspension.[\[2\]](#) For concentrations at the higher end of the solubility limit (e.g., 10 mg/mL), a suspension may form.[\[2\]](#)
- **Storage and Use:** Prepare the formulation fresh daily. If a suspension is formed, vortex briefly before each administration to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a general method for administering the prepared **GSK805** formulation. Proper animal handling and technique are crucial to minimize animal stress and prevent injury.[\[8\]](#)[\[9\]](#)

Materials:

- Prepared **GSK805** formulation

- Appropriately sized syringe (e.g., 1 mL)
- 18-20 gauge, 1.5-inch stainless steel or flexible feeding needle with a rounded tip.[8][10]
- Animal scale

Procedure:

- **Animal Preparation and Dose Calculation:** Weigh the mouse immediately before dosing to accurately calculate the required volume of the formulation.
- **Fill the Syringe:** Draw the calculated volume of the **GSK805** formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
- **Animal Restraint:** Gently but firmly restrain the mouse. The body should be held securely with the head and neck extended to create a straight line from the mouth to the esophagus and stomach.
- **Needle Insertion:** Gently insert the rounded tip of the gavage needle into the mouse's mouth, passing it along the side of the mouth. Advance the needle slowly and smoothly along the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
- **Administer the Solution:** Once the needle is correctly positioned in the stomach (the tip should be approximately at the level of the last rib), depress the syringe plunger steadily to administer the solution over 2-3 seconds.[8]
- **Withdraw the Needle:** Gently withdraw the needle in a single, smooth motion.
- **Post-Administration Monitoring:** Return the mouse to its cage and monitor it for at least 15 minutes for any immediate signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.[9] Continue to monitor the animal's general health in the hours following the procedure.[9]

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